3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Benzamide: The final step involves the reaction of the ethyl-linked indole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Biological Research: It serves as a tool compound to study the biological functions of the indole and trimethoxyphenyl groups.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in cell division and stress responses.
Pathway Modulation: It affects signaling pathways such as the extracellular signal-regulated kinase pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxybenzamide
- 3,4,5-trimethoxyphenyl-β-aminopropane
- 1-(3,4,5-trimethoxybenzoyl)piperidine
Uniqueness
3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide is unique due to the combination of the trimethoxyphenyl group and the indole moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyindol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-7-5-6-16-15(17)8-10-23(16)11-9-22-21(24)14-12-18(26-2)20(28-4)19(13-14)27-3/h5-8,10,12-13H,9,11H2,1-4H3,(H,22,24) |
InChI Key |
SNODZDMCFJFMAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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